molecular formula C12H19N3O3S B2762145 N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(N-methylmethanesulfonamido)acetamide CAS No. 1808814-26-7

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(N-methylmethanesulfonamido)acetamide

Cat. No. B2762145
CAS RN: 1808814-26-7
M. Wt: 285.36
InChI Key: CGZMTFHMEZDNMX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(N-methylmethanesulfonamido)acetamide, commonly known as CCMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology. CCMA is a small molecule that belongs to the class of amides and is synthesized through a multistep process that involves several chemical reactions.

Mechanism of Action

CCMA exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. CCMA has also been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, although the exact mechanism of action for these effects is not fully understood.
Biochemical and Physiological Effects:
CCMA has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CCMA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

CCMA has several advantages for lab experiments, including its small size, which makes it easy to handle, and its potential applications in various areas of scientific research. However, CCMA also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on CCMA, including further studies on its mechanism of action, potential applications in the treatment of neurodegenerative diseases, and potential side effects and toxicity. Additionally, further research is needed to fully understand the potential applications of CCMA in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
Conclusion:
CCMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology. CCMA has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties and has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand the potential applications and limitations of CCMA in various areas of scientific research.

Synthesis Methods

The synthesis of CCMA involves a multistep process that starts with the reaction of cyclopropylamine with 1,4-dicyanobutane to form N-(1-cyanocyclobutyl)cyclopropylamine. This intermediate is then reacted with chloroacetyl chloride to form N-(1-cyanocyclobutyl)-N-(2-chloroacetyl)cyclopropylamine. The final step involves the reaction of N-(1-cyanocyclobutyl)-N-(2-chloroacetyl)cyclopropylamine with methyl methanesulfonamide to form CCMA.

Scientific Research Applications

CCMA has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. CCMA has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. CCMA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-14(19(2,17)18)8-11(16)15(10-4-5-10)12(9-13)6-3-7-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZMTFHMEZDNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(C1CC1)C2(CCC2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-cyclopropyl-2-(N-methylmethanesulfonamido)acetamide

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